REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]([CH2:7][CH2:8][n:9]1[c:10]2[n:11][c:12]([NH2:19])[n:13][c:14]([Cl:18])[c:15]2[n:16][cH:17]1)[CH2:20][O:21][C:22]([CH3:23])=[O:24].[CH3:29][OH:30].[CH:25]([O-:26])=[O:27].[NH4+:28]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]([CH2:7][CH2:8][n:9]1[c:10]2[n:11][c:12]([NH2:19])[n:13][cH:14][c:15]2[n:16][cH:17]1)[CH2:20][O:21][C:22]([CH3:23])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC(CCn1cnc2c(Cl)nc(N)nc21)COC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC(=O)OCC(CCn1cnc2cnc(N)nc21)COC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |